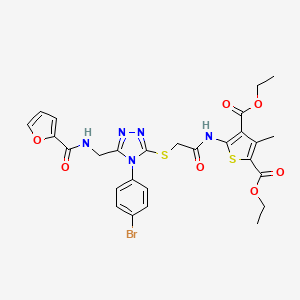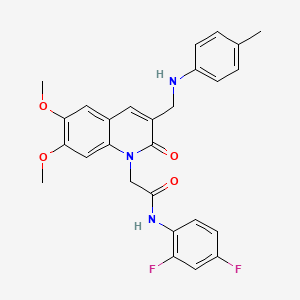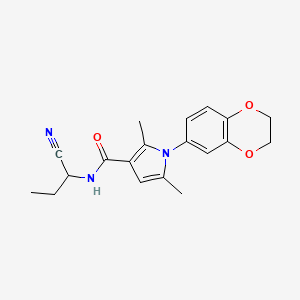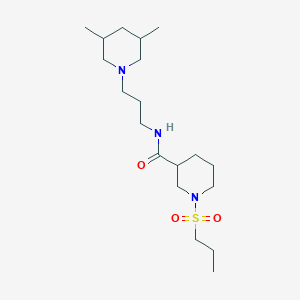
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde
Overview
Description
“3-(2-Hydroxyethoxy)benzaldehyde” is an organic compound with the molecular formula C9H10O3 . It has a molecular weight of 166.17 . The compound is a solid and appears colorless to light yellow to light orange in its pure form .
Synthesis Analysis
While specific synthesis methods for “3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde” were not found, it’s worth noting that 3-hydroxy-2-aryl acrylate, a related compound, is a vital precursor in the synthesis of natural products and in the development of essential drugs .
Molecular Structure Analysis
The molecular structure of “3-(2-Hydroxyethoxy)benzaldehyde” is based on structures generated from information available in databases . The SMILES string for this compound is OCCOc1cccc(C=O)c1 .
Physical And Chemical Properties Analysis
“3-(2-Hydroxyethoxy)benzaldehyde” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.20 and a refractive index of 1.57 . It should be stored under inert gas at a temperature between 0-10°C . The compound is hygroscopic and heat sensitive .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Vanillin, a closely related compound, is an important intermediate in perfumery, pharmaceutical, and food flavoring industries. Detailed synthesis methods for vanillin are proposed, offering insights for similar compounds like 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde (Tan Ju & Liao Xin, 2003).
- Derivative Synthesis : The synthesis of derivatives like 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack reactions highlights potential synthetic pathways for related compounds (Lu Yong-zhong, 2011).
- Chalcone Derivatives : The synthesis of chalcone derivatives from halogenated vanillin and their antioxidant activity testing indicate possible applications in developing antioxidants (Chairul Rijal, W. Haryadi & C. Anwar, 2022).
Pharmacological Properties
- Anti-Asthmatic Activity : Phenolic compounds, including derivatives of vanillin, have demonstrated significant anti-asthmatic activities, suggesting potential pharmacological uses for related benzaldehyde compounds (Young-Woon Jang, J. Lee & Chang Jong Kim, 2010).
Spectroscopic and Structural Analysis
- Spectroscopic Characteristics : Studies on the absorption and fluorescence spectral characteristics of vanillin and its derivatives provide a basis for understanding the optical properties of similar compounds (N. Rajendiran & T. Balasubramanian, 2008).
Application in Material Science
- Crystal Structure Analysis : The crystal structures of methoxybenzaldehyde oxime derivatives, which are structurally related, offer insights into the physical and chemical properties of this compound (L. Gomes et al., 2018).
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : Schiff bases of similar aldehydes have shown remarkable antimicrobial and antiaflatoxigenic activities, indicating potential applications in food preservation and pharmaceuticals (Nanishankar V. Harohally et al., 2017).
Electrochemical Applications
- Electrochemical Sensing : The electrochemical sensing of vanillin using advanced materials suggests the potential for developing sensors based on this compound for various applications (V. Manikandan et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target various biological systems . For instance, compounds with a similar structure have been reported to inhibit the terminase complex of Herpes Simplex Virus Type 1 (HSV-1) and Mycobacterium tuberculosis leucyl-tRNA synthetase .
Biochemical Pathways
Related compounds have been shown to affect the replication of hsv-1 by inhibiting the terminase complex and the protein synthesis in Mycobacterium tuberculosis by inhibiting leucyl-tRNA synthetase .
Result of Action
Structurally similar compounds have been shown to inhibit the replication of hsv-1 and the protein synthesis in Mycobacterium tuberculosis , suggesting potential antiviral and antibacterial effects.
properties
IUPAC Name |
3-(2-hydroxyethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRMLRGPYHHCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2911965.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2911967.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)


![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)


![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)
